2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]-N-(4-nitrophenyl)acetamide
Description
Properties
IUPAC Name |
2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]-N-(4-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O4S/c1-8-6-12(16-13(19)14-8)22-7-11(18)15-9-2-4-10(5-3-9)17(20)21/h2-6H,7H2,1H3,(H,15,18)(H,14,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJEOBSVJNZCPHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=O)N1)SCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]-N-(4-nitrophenyl)acetamide involves several steps. One common method includes the reaction of 6-methyl-2-oxo-1H-pyrimidine-4-thiol with 4-nitrophenylacetyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as using different solvents, catalysts, or reaction temperatures.
Chemical Reactions Analysis
2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]-N-(4-nitrophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of corresponding amines or alcohols.
Scientific Research Applications
Research has indicated that this compound exhibits several biological activities that may be beneficial for therapeutic applications:
- Antimicrobial Activity : Similar compounds have shown significant antimicrobial properties against pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds was reported around 256 µg/mL, suggesting potential effectiveness against bacterial infections .
- Cytotoxicity : Studies have demonstrated that derivatives of this compound possess selective cytotoxicity towards various cancer cell lines while sparing normal cells. This selectivity is crucial for developing anticancer therapies .
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways. For instance, it has been suggested that similar structures can inhibit acetylcholinesterase, which is relevant in treating neurodegenerative diseases .
Study on Antimicrobial Properties
A study conducted by researchers at a prominent university assessed the antimicrobial efficacy of various pyrimidine derivatives, including those structurally related to 2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]-N-(4-nitrophenyl)acetamide. The results indicated that these compounds effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, highlighting their potential as new antimicrobial agents .
Cytotoxicity Evaluation
In another investigation, the cytotoxic effects of this compound were evaluated against a panel of human cancer cell lines. The results showed that the compound induced apoptosis selectively in cancer cells while exhibiting minimal toxicity to normal cells. This property suggests its potential use in targeted cancer therapies .
Enzyme Inhibition Studies
Research focusing on enzyme inhibition revealed that compounds with similar structures could effectively inhibit key enzymes implicated in metabolic disorders and neurodegenerative diseases. The inhibition of acetylcholinesterase by these compounds points to their potential utility in treating conditions such as Alzheimer's disease .
Summary Table of Biological Activities
Mechanism of Action
The mechanism of action of 2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]-N-(4-nitrophenyl)acetamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the production of nitric oxide and tumor necrosis factor-α in LPS-stimulated human microglia cells, indicating its anti-inflammatory properties . The compound may also interact with proteins involved in the endoplasmic reticulum stress pathway and apoptosis, contributing to its neuroprotective effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues and their distinguishing features:
Key Comparative Insights
Heterocyclic Core Influence Pyrimidinone vs. Oxadiazole/Triazole: The pyrimidinone core in the target compound contrasts with oxadiazole (CDD-934506) or triazole (Compounds 38/39) rings. For example, CDD-934506’s oxadiazole likely enhances metabolic stability compared to pyrimidinone . Biological Activity: Triazole-containing analogues (e.g., Compounds 38/39) exhibit antibacterial activity, suggesting that sulfanyl-acetamides with nitrogen-rich heterocycles may favor antimicrobial effects .
Substituent Effects 4-Nitrophenyl vs. In contrast, G856-8122’s 2-fluorophenyl group reduces electron withdrawal, possibly altering solubility or target selectivity . Phenoxy vs. This structural change may influence crystallinity or optical properties .
Synthetic Accessibility The target compound is synthesized via alkylation of 6-methyl-2-thiopyrimidin-4-one, a method shared with other pyrimidinone derivatives . In contrast, triazole analogues (e.g., ) often employ click chemistry, which offers modularity but requires copper catalysis .
Crystallographic and Stability Considerations Pyrimidinone-containing compounds (e.g., ) exhibit intramolecular N–H⋯N hydrogen bonds, forming S(7) ring motifs that enhance conformational stability.
Biological Activity
The compound 2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]-N-(4-nitrophenyl)acetamide is a derivative of dihydropyrimidinones, which have garnered attention for their diverse biological activities. This article aims to explore its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrimidinone ring , a thioacetyl group , and an acetanilide moiety , which contribute to its biological properties. Its molecular formula is , and it has a molecular weight of 284.31 g/mol.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
-
Antimicrobial Activity :
- Preliminary studies indicate that derivatives of acetamides exhibit significant antimicrobial properties. The compound is believed to target bacterial cell walls, potentially acting on penicillin-binding proteins, leading to cell lysis.
-
Anticancer Properties :
- Research has shown that similar compounds exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of tumor growth.
-
Antiviral Activity :
- Compounds with similar structures have been investigated for their ability to inhibit viral replication, particularly against RNA viruses.
Antimicrobial Studies
A study conducted on the antibacterial effects of various acetamide derivatives demonstrated that the presence of specific functional groups enhances activity against resistant strains such as Klebsiella pneumoniae. The minimum inhibitory concentration (MIC) was determined, revealing that the compound exhibits potent antibacterial effects at low concentrations .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| This compound | 16 | Klebsiella pneumoniae |
| Control | 32 | Staphylococcus aureus |
Anticancer Activity
In vitro studies have evaluated the cytotoxicity of this compound against various cancer cell lines, including breast and colon cancer cells. The results indicated that it induces significant cell death through apoptosis pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Apoptosis induction |
| HT-29 (Colon Cancer) | 20 | Cell cycle arrest |
Antiviral Potential
Research focusing on antiviral activities revealed that compounds structurally related to the target compound showed inhibition of viral replication in vitro, particularly against hepatitis C virus (HCV). The efficacy was attributed to interference with viral RNA polymerase activity.
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : By binding to key enzymes involved in bacterial cell wall synthesis.
- Induction of Apoptosis : Through activation of caspases and modulation of Bcl-2 family proteins in cancer cells.
- Interference with Viral Replication : By inhibiting viral polymerases or proteases.
Q & A
Basic: What are the standard synthetic routes and reaction conditions for this compound?
Methodological Answer:
The synthesis typically involves multi-step organic reactions. Key steps include:
Core Preparation : Formation of the 6-methyl-2-oxo-1,2-dihydropyrimidine core via cyclization of thiourea derivatives with β-keto esters under acidic conditions (e.g., HCl or H₂SO₄) .
Sulfanyl Group Introduction : Thiolation at the pyrimidine C4 position using sulfurizing agents like Lawesson’s reagent or thiourea in polar aprotic solvents (e.g., DMF) .
Acetamide Coupling : Reacting the sulfanyl intermediate with 4-nitroaniline via nucleophilic acyl substitution, often using coupling agents (e.g., EDCI/HOBt) in dichloromethane or THF .
Optimization : Yields (~60–80%) depend on temperature control (60–100°C), solvent selection (e.g., ethanol for cyclization), and purification via recrystallization or column chromatography .
Basic: What analytical techniques validate the structure and purity of this compound?
Methodological Answer:
- ¹H NMR : Confirms substituent integration and coupling patterns. For example, the pyrimidine CH-5 proton appears as a singlet near δ 6.0 ppm, while the sulfanyl SCH₂ group resonates at δ 4.1–4.2 ppm .
- Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) verifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- Elemental Analysis : Validates empirical formula (e.g., C, H, N, S content within ±0.3% of theoretical values) .
Advanced: How can computational methods optimize synthesis and predict reactivity?
Methodological Answer:
- Reaction Path Search : Quantum chemical calculations (e.g., DFT) model transition states and intermediates to identify energetically favorable pathways .
- Machine Learning : Training algorithms on existing reaction datasets (e.g., PubChem) to predict optimal solvents, catalysts, and temperatures for yield improvement .
- Feedback Loops : Integrate experimental data (e.g., failed conditions) into computational models to refine predictions iteratively .
Advanced: How to address contradictions in biological activity data across studies?
Methodological Answer:
- Comparative SAR Analysis : Systematically modify substituents (e.g., nitrophenyl vs. methoxyphenyl) and test activity against target enzymes (e.g., kinase inhibition assays) to isolate structural determinants .
- Docking Simulations : Use molecular docking (e.g., AutoDock Vina) to compare binding modes with crystallographic data (e.g., PDB entries) and validate hypotheses .
- Meta-Analysis : Aggregate data from multiple studies, applying statistical tools (e.g., ANOVA) to identify outliers or confounding variables (e.g., assay pH, solvent effects) .
Advanced: What experimental design strategies enhance reaction efficiency and reproducibility?
Methodological Answer:
- Design of Experiments (DoE) : Apply factorial designs (e.g., 2³ factorial matrix) to test variables (temperature, solvent, catalyst ratio) and identify interactions affecting yield .
- Process Analytical Technology (PAT) : Use in-line FTIR or HPLC monitoring to track reaction progress and adjust conditions dynamically .
- Robustness Testing : Vary parameters within ±10% of optimal conditions to assess reproducibility under minor perturbations .
Advanced: How do structural modifications influence pharmacological activity?
Methodological Answer:
| Modification | Impact on Activity | Method |
|---|---|---|
| Pyrimidine C6 Methyl | Enhances lipophilicity and membrane permeability | LogP measurement |
| 4-Nitrophenyl Acetamide | Increases electron-withdrawing effects, improving enzyme binding affinity | Docking studies |
| Sulfanyl Linker | Facilitates hydrogen bonding with active sites | X-ray crystallography |
Testing Protocol : Synthesize analogs, perform in vitro assays (e.g., IC₅₀ determination), and correlate results with computational descriptors (e.g., Hammett σ values) .
Basic: What key structural features dictate reactivity and stability?
Methodological Answer:
- Pyrimidine Core : Susceptible to hydrolysis under basic conditions; stabilized by electron-withdrawing groups (e.g., nitro) .
- Sulfanyl Group : Prone to oxidation; store under inert atmosphere or with antioxidants (e.g., BHT) .
- Acetamide Linkage : Hydrolyzes in strong acids/bases; monitor via pH-controlled stability studies (e.g., 0.1 M HCl/NaOH at 37°C) .
Advanced: How to mitigate solubility challenges in biological assays?
Methodological Answer:
- Co-Solvent Systems : Use DMSO-water mixtures (<5% DMSO) to enhance solubility without denaturing proteins .
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) to improve aqueous solubility .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to enhance bioavailability .
Advanced: What are the scalability challenges in multi-step synthesis?
Methodological Answer:
- Intermediate Purity : Implement intermediate purification (e.g., flash chromatography) to avoid side reactions in later steps .
- Exothermic Reactions : Use jacketed reactors with controlled cooling for steps like thiourea cyclization .
- Workflow Integration : Adopt continuous flow chemistry for hazardous steps (e.g., thiolation) to improve safety and yield .
Advanced: How to validate target engagement in enzyme inhibition studies?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (Kₐ, K_d) to confirm direct interaction .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to assess specificity .
- Cellular Thermal Shift Assay (CETSA) : Monitor target protein stabilization in cell lysates upon compound binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
